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Compound of Interest

Compound Name:
2-Amino-4-chloro-5-fluorobenzoic

acid

Cat. No.: B048750 Get Quote

An In-depth Technical Guide to 2-Amino-4-chloro-5-fluorobenzoic Acid: Molecular Structure,

Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-
fluorobenzoic acid, a halogenated anthranilic acid derivative. While specific experimental data

for this compound is limited in publicly available literature, this guide consolidates information

on its molecular structure, predicted properties, and offers insights based on closely related

analogs. The content is intended to support research and development activities in medicinal

chemistry, drug discovery, and material science.

Molecular Structure and Identification
2-Amino-4-chloro-5-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. The

spatial arrangement of the amino, chloro, and fluoro substituents on the benzoic acid scaffold

dictates its chemical reactivity and potential biological activity.

Table 1: Compound Identification
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Identifier Value Reference

IUPAC Name
2-amino-4-chloro-5-
fluorobenzoic acid

[1]

CAS Number 108288-16-0 [1][2]

Molecular Formula C₇H₅ClFNO₂ [1][2]

Molecular Weight 189.57 g/mol [1][2]

SMILES
C1=C(C(=CC(=C1F)Cl)N)C(=

O)O
[1]

InChI

InChI=1S/C7H5ClFNO2/c8-4-

2-6(10)3(7(11)12)1-5(4)9/h1-

2H,10H2,(H,11,12)

[1]

| InChIKey | NGCSJYVKMMNJIJ-UHFFFAOYSA-N |[1] |

Molecular structure of 2-Amino-4-chloro-5-fluorobenzoic acid.

Physicochemical Properties
While experimental data for 2-Amino-4-chloro-5-fluorobenzoic acid are not readily available,

data for structurally similar compounds can provide valuable estimates. The presence of the

amino group, carboxylic acid, and halogen substituents will influence properties such as

solubility, melting point, and pKa.

Table 2: Physicochemical Data of 2-Amino-4-chloro-5-fluorobenzoic Acid and Related

Compounds
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Property

2-Amino-4-
chloro-5-
fluorobenzoic
acid

2-Amino-5-
fluorobenzoic
acid

2-Amino-4-
fluorobenzoic
acid

2-Amino-5-
chlorobenzoic
acid

Purity ≥98%[2] 97%[3] 97%[4] -

Melting Point

(°C)
Not available 181-183[3] 192-196[4]

200

(decomposes)

pKa (Predicted) 3.03 ± 0.25[5] - - -

Solubility
Soluble in

Methanol[5]
- - -

| Appearance | Grey Solid[5] | Solid[3] | - | - |

Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of 2-Amino-4-chloro-5-
fluorobenzoic acid is not currently available. However, a plausible synthetic route can be

inferred from the synthesis of related halogenated anthranilic acids. A common strategy

involves the nitration of a substituted benzoic acid followed by the reduction of the nitro group.

A potential precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, has a documented synthesis, which

can serve as a starting point for a proposed synthetic pathway.[6]

2-Chloro-4-fluorobenzoic acid Nitration
(HNO₃, H₂SO₄) 2-Chloro-4-fluoro-5-nitrobenzoic acid Reduction

(e.g., H₂, Pd/C) 2-Amino-4-chloro-5-fluorobenzoic acid

Click to download full resolution via product page

Proposed synthetic workflow for 2-Amino-4-chloro-5-fluorobenzoic acid.

General Experimental Protocol (Inferred)
Step 1: Nitration of 2-Chloro-4-fluorobenzoic acid A procedure similar to the one described for

the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid could be adapted.[6] This would typically
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involve the careful addition of 2-chloro-4-fluorobenzoic acid to a mixture of concentrated nitric

acid and sulfuric acid at a controlled temperature. The reaction mixture would then be worked

up, for example, by pouring it onto ice, followed by filtration and washing to isolate the crude

nitrated product.

Step 2: Reduction of 2-Chloro-4-fluoro-5-nitrobenzoic acid The isolated 2-chloro-4-fluoro-5-

nitrobenzoic acid would then be subjected to a reduction reaction to convert the nitro group to

an amino group. A common method for this transformation is catalytic hydrogenation using a

palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7] Alternative reducing

agents could also be employed. Following the reduction, the catalyst would be removed by

filtration, and the solvent evaporated to yield the crude 2-Amino-4-chloro-5-fluorobenzoic
acid, which could then be purified by recrystallization.

Spectroscopic Analysis
Specific spectroscopic data (NMR, IR, MS) for 2-Amino-4-chloro-5-fluorobenzoic acid are

not widely published. However, the expected spectral characteristics can be predicted based

on its structure and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic

protons, with their chemical shifts and coupling constants influenced by the surrounding

amino, chloro, fluoro, and carboxylic acid groups. The protons of the amino and carboxylic

acid groups would also be visible, though their chemical shifts can be broad and solvent-

dependent.

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption

bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch

of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the

carboxylic acid (around 1700 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.[8]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (189.57 g/mol ), along with characteristic

fragmentation patterns.

Biological Activity and Potential Applications
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While there is no direct evidence in the literature detailing the biological activity of 2-Amino-4-
chloro-5-fluorobenzoic acid, its structural similarity to other biologically active molecules

suggests potential areas for investigation. Substituted anthranilic acids are known to be

valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][10]

The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic

stability, binding affinity, and lipophilicity of drug candidates.[11][12]

Based on the activity of its isomers, 2-Amino-4-chloro-5-fluorobenzoic acid could be

explored for its potential as an intermediate in the development of novel therapeutics, including:

Anticancer agents: The structural analog, 2-amino-3-chlorobenzoic acid, has been

investigated as a potential cancer antagonist that may modulate the PI3K/AKT signaling

pathway.[13]

Anti-inflammatory drugs: Anthranilic acid derivatives are the basis for fenamate-class non-

steroidal anti-inflammatory drugs (NSAIDs).[9]

Antimicrobial agents: Derivatives of 2-chlorobenzoic acid have shown activity against both

Gram-positive and Gram-negative bacteria.[13]
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Inferred PI3K/AKT Signaling Pathway Inhibition
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Hypothesized inhibition of the PI3K/AKT pathway by a derivative.

Conclusion
2-Amino-4-chloro-5-fluorobenzoic acid is a chemical compound with significant potential as

a building block in synthetic and medicinal chemistry. While specific experimental data is
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sparse, this guide provides a foundational understanding of its structure, predicted properties,

and plausible synthetic routes based on the available information for related compounds.

Further research is warranted to fully characterize this molecule and explore its potential

applications in drug discovery and materials science. Researchers are encouraged to use the

information herein as a starting point for their investigations into this and other halogenated

anthranilic acid derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b048750#2-amino-4-chloro-5-fluorobenzoic-acid-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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